(2E)-3-phenyl-N-(piperidin-1-ylcarbonothioyl)prop-2-enamide
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling . These techniques can provide detailed information about the arrangement of atoms within a molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Repellent Efficacy
A study conducted by Debboun et al. (2000) explored the repellent efficacy of N,N-diethyl-3-methyl-benzamide (deet), a piperidine derivative, and a combination thereof against Aedes communis (mosquitoes) and Simulium venustum (black flies). The piperidine derivative demonstrated superior protection over deet alone, highlighting its potential as an effective insect repellent in various environmental conditions (Debboun et al., 2000).
Metabolic Profiling
Balani et al. (1995) investigated the metabolism of L-735,524, a piperidine-based HIV-1 protease inhibitor, identifying several metabolic pathways including glucuronidation and N-depyridomethylation. This study provided insights into the drug's biotransformation, crucial for optimizing its pharmacological efficacy and safety (Balani et al., 1995).
Pharmacokinetics and Metabolism
Renzulli et al. (2011) detailed the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. Their findings indicated the drug is primarily eliminated via feces, with extensive metabolic processing highlighting the importance of understanding pharmacokinetics for therapeutic application (Renzulli et al., 2011).
Toxicology and Safety Evaluation
Liu et al. (2017) characterized the metabolism and excretion of venetoclax, a B-cell lymphoma-2 inhibitor, in humans. The comprehensive metabolic profiling provided a foundation for assessing the drug's safety, highlighting its major and minor pathways, which is crucial for clinical development and therapeutic use (Liu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-phenyl-N-(piperidine-1-carbothioyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-14(10-9-13-7-3-1-4-8-13)16-15(19)17-11-5-2-6-12-17/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,18,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGUCTPMKZDUQF-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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